![molecular formula C14H10BrN3OS B14703862 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 14607-06-8](/img/structure/B14703862.png)
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring substituted with a bromine atom and a hydrazinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are preferred due to their efficiency and ability to produce high yields of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the bromine atom on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulfite, hydrogen peroxide, and various acids and bases . Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in bacterial cells, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-bromobenzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the hydrazinylidene and cyclohexadienone groups.
N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with different functional groups.
Uniqueness
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
14607-06-8 |
|---|---|
Fórmula molecular |
C14H10BrN3OS |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-5-12(19)11(6-8)17-18-14-16-10-4-3-9(15)7-13(10)20-14/h2-7,19H,1H3 |
Clave InChI |
GKMWESZBIQKJNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



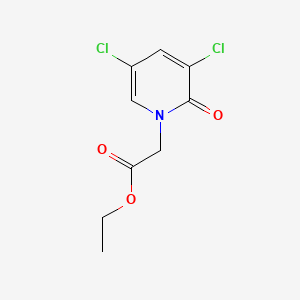


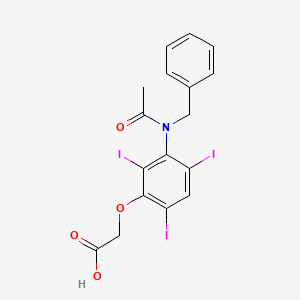

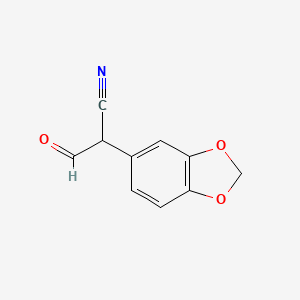
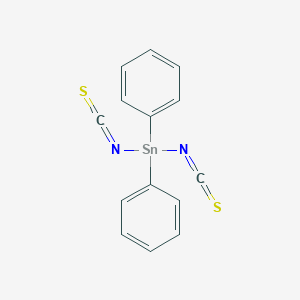
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)

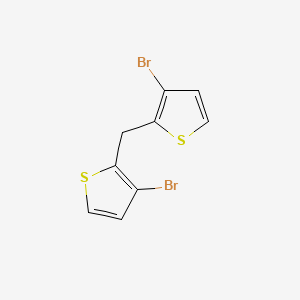
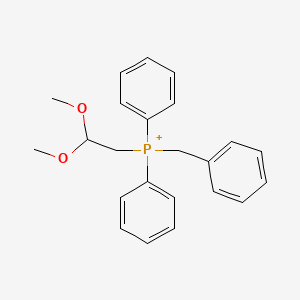

![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
